molecular formula C7H6O2 B8727790 1-(furan-2-yl)prop-2-yn-1-ol

1-(furan-2-yl)prop-2-yn-1-ol

Cat. No.: B8727790
M. Wt: 122.12 g/mol
InChI Key: NJJOUIBDSYNNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of 2-furanmethanol with acetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and pressures to facilitate the addition of the ethynyl group to the furan ring.

Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2-furanmethanol is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. This method offers good yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 2-(ethylmethyl)furan.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 2-Furanmethanal or 2-Furanmethanoic acid.

    Reduction: 2-(Ethylmethyl)furan.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

1-(furan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various furan derivatives.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

    2-Furanmethanal: An aldehyde derivative with distinct chemical properties and uses.

    2-Furanmethanoic acid:

Uniqueness

1-(furan-2-yl)prop-2-yn-1-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

1-(furan-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h1,3-6,8H

InChI Key

NJJOUIBDSYNNAK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 2-furaldehyde in 30 ml of tetrahydrofuran were cooled to 0° C. and 50 ml of a 0.5M solution of ethynyl magnesium bromide in tetrahydrofuran were added dropwise over 15minutes. The mixture was stirred for 1 hour at 0° C., poured into a saturated aqueous sodium dihydrogenphosphate solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain 2.5 g of the expected product after chromatography on silica (eluent: 75/25 hexane/ethyl acetate).
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2 g
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30 mL
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solution
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ethynyl magnesium bromide
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